Cas no 857041-63-5 (N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide)

N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide is a specialized organic compound featuring a thiazole core functionalized with a chloromethyl group and an acetamide moiety linked to a dimethylphenyl substituent. This structure imparts reactivity suitable for further chemical modifications, making it valuable in synthetic organic chemistry and pharmaceutical intermediate applications. The chloromethyl group enhances its utility as an electrophile in nucleophilic substitution reactions, while the thiazole ring contributes to potential biological activity. Its well-defined molecular framework allows for precise derivatization, supporting research in medicinal chemistry and agrochemical development. The compound's stability under controlled conditions ensures consistent performance in laboratory-scale syntheses.
N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide structure
857041-63-5 structure
Product Name:N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide
CAS No:857041-63-5
MF:C14H15ClN2OS
MW:294.799700975418
CID:3107461
PubChem ID:3865568
Update Time:2025-10-28

N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
    • G36568
    • CHEMBL1582737
    • 857041-63-5
    • HMS2690M04
    • MLS000771905
    • CS-0231448
    • EN300-10837
    • SMR000376539
    • AKOS005199468
    • Z90661764
    • N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide
    • Inchi: 1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
    • InChI Key: YPRZUCAOWXLDLE-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(=N1)N(C(C)=O)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 294.0593620Da
  • Monoisotopic Mass: 294.0593620Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 61.4Ų

N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide Pricemore >>

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Additional information on N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide

Introduction to N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide (CAS No. 857041-63-5)

N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide, also known by its CAS number 857041-63-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide makes it a valuable candidate for the development of novel drugs and therapeutic agents.

The chemical structure of N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide consists of a thiazole ring substituted with a chloromethyl group and an acetamide moiety attached to a 2,4-dimethylphenyl group. This combination of functional groups imparts specific chemical and biological properties that are crucial for its potential applications. The thiazole ring is a common structural motif in many bioactive molecules, contributing to its stability and reactivity. The chloromethyl group can participate in various chemical reactions, making it a useful handle for further functionalization and derivatization.

Recent studies have highlighted the potential of N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide in several areas of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of more complex molecules with specific biological activities. For example, researchers have explored its role in the development of anti-inflammatory agents and antiviral compounds. The presence of the thiazole ring and the acetamide moiety provides a scaffold that can be modified to enhance the potency and selectivity of these compounds.

In addition to its synthetic utility, N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide has shown promising results in preliminary biological studies. Studies have demonstrated its ability to modulate specific cellular pathways involved in inflammation and viral replication. These findings suggest that this compound could serve as a lead molecule for the development of new therapeutic agents targeting these pathways.

The pharmacological properties of N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide have also been investigated. Its solubility and stability are important factors that influence its bioavailability and efficacy. Researchers have optimized these properties through various synthetic modifications and formulation strategies. For instance, the introduction of hydrophilic groups or the use of prodrug approaches can enhance the solubility and stability of the compound, thereby improving its therapeutic potential.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide is still in the early stages of development, preclinical studies have provided valuable insights into its pharmacokinetics and pharmacodynamics. These studies have shown that the compound exhibits favorable pharmacokinetic profiles, with good absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses.

The potential applications of N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide extend beyond medicinal chemistry. Its unique chemical structure makes it a valuable tool for chemical biology research. For example, it can be used as a probe to study specific protein-protein interactions or to investigate cellular signaling pathways. The ability to modify the chloromethyl group allows researchers to create labeled derivatives that can be used in imaging studies or as affinity tags for protein purification.

In conclusion, N-4-(Chloromethyl)-1,3-thiazol-2-yl-N-(2,4-dimethylphenyl)acetamide (CAS No. 857041-63-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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